N-{4-[benzyl(2-hydroxyethyl)sulfamoyl]phenyl}acetamide
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Overview
Description
Preparation Methods
The synthesis of N-{4-[benzyl(2-hydroxyethyl)sulfamoyl]phenyl}acetamide typically involves the reaction of benzylamine with 4-acetamidobenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
N-{4-[benzyl(2-hydroxyethyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-{4-[benzyl(2-hydroxyethyl)sulfamoyl]phenyl}acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{4-[benzyl(2-hydroxyethyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
N-{4-[benzyl(2-hydroxyethyl)sulfamoyl]phenyl}acetamide can be compared with similar compounds such as N-{4-[(2-hydroxyethyl)sulfamoyl]phenyl}acetamide . While both compounds share a similar core structure, the presence of the benzyl group in this compound imparts unique chemical and biological properties .
Properties
IUPAC Name |
N-[4-[benzyl(2-hydroxyethyl)sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-14(21)18-16-7-9-17(10-8-16)24(22,23)19(11-12-20)13-15-5-3-2-4-6-15/h2-10,20H,11-13H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAPLCZFFCNHLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CCO)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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